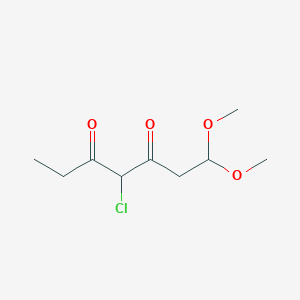
4-Chloro-1,1-dimethoxyheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,1-dimethoxyheptane-3,5-dione is a chemical compound with the molecular formula C9H15ClO4. It is a chlorinated derivative of heptane-3,5-dione, featuring two methoxy groups and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1-dimethoxyheptane-3,5-dione typically involves the chlorination of 1,1-dimethoxyheptane-3,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The chlorination step is followed by purification processes such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-Chloro-1,1-dimethoxyheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
4-Chloro-1,1-dimethoxyheptane-3,5-dione finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-1,1-dimethoxyheptane-3,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- 4-Chloro-1,1-dimethoxyhexane-3,5-dione
- 4-Chloro-1,1-dimethoxyoctane-3,5-dione
- 4-Chloro-1,1-dimethoxynonane-3,5-dione
Uniqueness
4-Chloro-1,1-dimethoxyheptane-3,5-dione is unique due to its specific chain length and substitution pattern, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical behavior in reactions.
特性
CAS番号 |
64964-89-2 |
|---|---|
分子式 |
C9H15ClO4 |
分子量 |
222.66 g/mol |
IUPAC名 |
4-chloro-1,1-dimethoxyheptane-3,5-dione |
InChI |
InChI=1S/C9H15ClO4/c1-4-6(11)9(10)7(12)5-8(13-2)14-3/h8-9H,4-5H2,1-3H3 |
InChIキー |
FJYQLLXQVOBPQS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C(=O)CC(OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


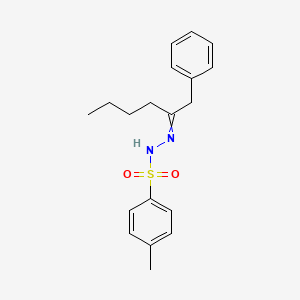
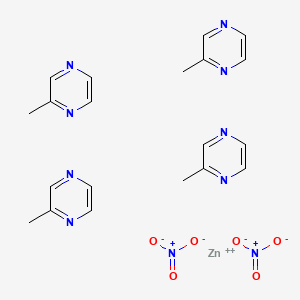
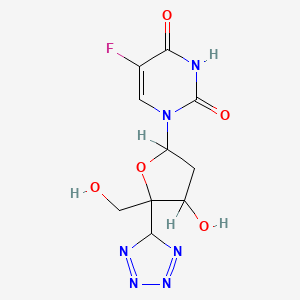
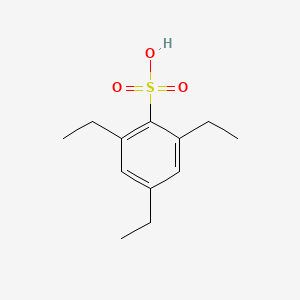
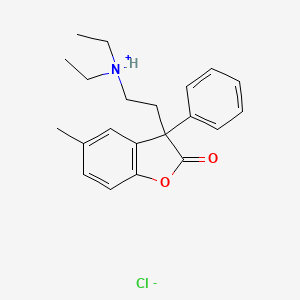
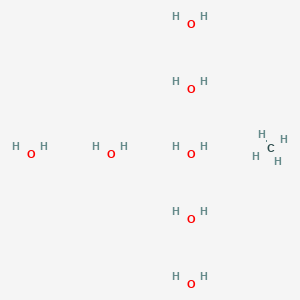
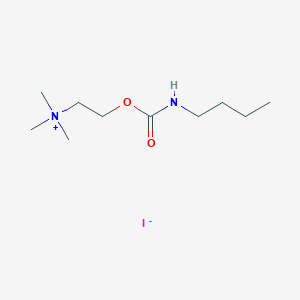
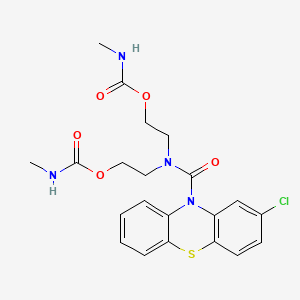
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
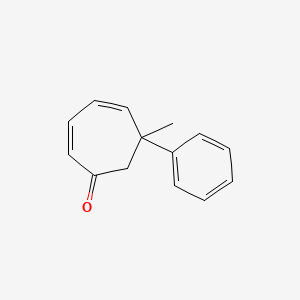
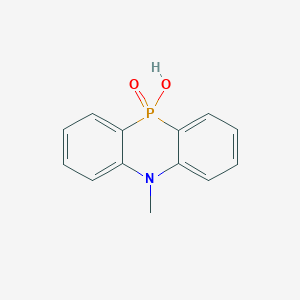
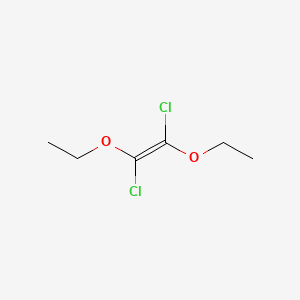
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
